molecular formula C6H8F3NO B8184693 5-(Trifluoromethyl)piperidin-3-one

5-(Trifluoromethyl)piperidin-3-one

カタログ番号: B8184693
分子量: 167.13 g/mol
InChIキー: IXZOVEFXMXSWIB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-(Trifluoromethyl)piperidin-3-one is a heterocyclic compound featuring a six-membered piperidine ring with a ketone group at position 3 and a trifluoromethyl (-CF₃) substituent at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry and agrochemical research .

特性

IUPAC Name

5-(trifluoromethyl)piperidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO/c7-6(8,9)4-1-5(11)3-10-2-4/h4,10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZOVEFXMXSWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)piperidin-3-one typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method involves the reaction of a suitable piperidine derivative with a trifluoromethylating agent under controlled conditions. For example, the reaction of a piperidine derivative with trifluoromethyl iodide in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of 5-(Trifluoromethyl)piperidin-3-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

5-(Trifluoromethyl)piperidin-3-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Medicinal Chemistry Applications

5-(Trifluoromethyl)piperidin-3-one serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders. The trifluoromethyl group increases lipophilicity and metabolic stability, which are essential for enhancing drug potency and bioavailability.

Antiviral Agents

Recent studies have highlighted the potential of derivatives of 5-(trifluoromethyl)piperidin-3-one as antiviral agents. Compounds synthesized from this structure have shown promising activity against influenza viruses such as H1N1 and herpes simplex virus 1 (HSV-1). For instance, synthesized isatin derivatives exhibited low micromolar IC50 values against these viruses, indicating their potential for further development into antiviral therapies .

Anticancer Properties

Research has demonstrated that 5-(trifluoromethyl)piperidin-3-one derivatives can inhibit cell proliferation in various cancer cell lines. In one study, compounds derived from this structure showed IC50 values ranging from 20 to 30 µM against human breast cancer cells, suggesting significant anticancer activity . The introduction of the trifluoromethyl group appears to enhance the compounds' ability to interact with biological targets involved in cancer progression.

Structure-Activity Relationship (SAR)

The structure-activity relationship of 5-(trifluoromethyl)piperidin-3-one derivatives has been extensively studied to optimize their biological activities. The presence of the trifluoromethyl group is crucial for enhancing interactions with enzymes and receptors.

Table 1: Structure-Activity Relationship Summary

Compound VariantModificationsBiological ActivityReference
Base CompoundNoneStandard activity
Variant AAddition of methyl groupIncreased potency
Variant BTrifluoromethyl substitutionEnhanced solubility

The biological activity of 5-(trifluoromethyl)piperidin-3-one includes antimicrobial, anticancer, and enzyme inhibition properties. The trifluoromethyl group not only contributes to lipophilicity but also enhances the compound's ability to form hydrogen bonds with target proteins.

Activity TypeTarget/OrganismIC50/EC50 ValuesReference
AntimicrobialEscherichia coli15 µM
AnticancerHuman breast cancer cells25 µM
Enzyme InhibitionTRPV1 receptor30 nM

Neuropathic Pain Model

A study involving male Sprague-Dawley rats subjected to nerve ligation demonstrated that a derivative of 5-(trifluoromethyl)piperidin-3-one significantly increased mechanical withdrawal thresholds, indicating effective pain relief .

Antiviral Efficacy

In cellular assays against H1N1, compounds derived from this structure exhibited high selectivity indices and low cytotoxicity, suggesting a favorable therapeutic window for further development .

作用機序

The mechanism of action of 5-(Trifluoromethyl)piperidin-3-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biological pathways, leading to its observed effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Piperazine and Pyridine Derivatives (CYP51 Inhibitors)

  • Compounds: (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) .
  • Key Features: Both contain trifluoromethyl-substituted pyridine or piperazine moieties. Act as non-azolic CYP51 inhibitors, targeting Trypanosoma cruzi (Chagas disease pathogen). Exhibit potency comparable to posaconazole, a clinical antifungal agent.
  • Comparison : Unlike 5-(Trifluoromethyl)piperidin-3-one, these derivatives incorporate additional aromatic rings (e.g., chlorophenyl) and extended piperazine chains, enhancing target specificity for parasitic enzymes .

1,3,4-Oxadiazole Thioether Derivatives (Fungicides/Herbicides)

  • Compounds : 2-(benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5a) and analogs .
  • Key Features :
    • Trifluoromethyl-pyrazole fused with oxadiazole-thioether scaffolds.
    • Demonstrated >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL.
    • Herbicidal activity observed in analogs with halogenated benzylthio groups (e.g., 5e, 5g) .
  • Comparison: The oxadiazole core and sulfur linkages in these compounds differ significantly from the piperidinone structure of 5-(Trifluoromethyl)piperidin-3-one. However, both classes leverage the -CF₃ group for enhanced bioactivity and lipophilicity .

Triazole Carboxylic Acids (Antitumor Agents)

  • Compounds : 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid and derivatives .
  • Key Features :
    • Trifluoromethyl-triazole-carboxylic acid scaffold.
    • Inhibited growth of NCI-H522 lung cancer cells (GP = 68.09–70.94%).
    • Act as selective c-Met kinase inhibitors, inducing apoptosis in multiple tumor cell lines .
  • Comparison: The triazole ring and carboxylic acid group in these compounds contrast with the piperidinone ketone in 5-(Trifluoromethyl)piperidin-3-one. However, both utilize -CF₃ to improve binding affinity and pharmacokinetic properties .

Pyridine-Pyrazole Hybrids (Agrochemical Intermediates)

  • Compounds : N-(5-(trifluoromethyl)-pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (6a) .
  • Key Features :
    • Dual trifluoromethyl groups on pyridine and pyrazole rings.
    • Synthesized via condensation of trifluoromethyl-pyridine with pyrazole intermediates.
  • Comparison: The hybrid structure of pyridine and pyrazole diverges from the piperidinone framework but shares the strategic use of -CF₃ for stability and reactivity .

Q & A

Q. What are the recommended synthetic routes for preparing 5-(trifluoromethyl)piperidin-3-one, and how can reaction conditions be optimized for purity?

  • Methodological Answer : A common approach involves cyclization of trifluoromethyl-containing precursors under controlled conditions. For example, in analogous syntheses (e.g., trifluoromethylpyridine derivatives), trifluoroacetic anhydride (TFAA) is used as a catalyst for introducing the CF₃ group . Reaction optimization typically includes monitoring temperature (e.g., 80–100°C for 12–24 hours) and solvent selection (e.g., dichloromethane or acetonitrile). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (methanol/water mixtures). Post-synthesis characterization by ¹⁹F NMR and HPLC (C18 column, acetonitrile/water mobile phase) is critical for confirming structural integrity .

Q. How can the structural identity of 5-(trifluoromethyl)piperidin-3-one be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy : ¹H and ¹³C NMR should confirm the piperidinone ring and CF₃ group (δ ~ -60 ppm in ¹⁹F NMR). IR spectroscopy detects the carbonyl stretch (~1700 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement is optimal. For example, SHELX programs resolve challenges in refining trifluoromethyl groups due to their electron density distribution . Data collection at low temperature (100 K) minimizes thermal motion artifacts.

Q. What analytical techniques are suitable for quantifying impurities in 5-(trifluoromethyl)piperidin-3-one?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water (0.1% TFA) gradient is standard. For trace impurities, LC-MS (ESI+ mode) identifies byproducts like uncyclized intermediates. Residual solvents (e.g., DCM) are quantified via GC-MS with headspace sampling, adhering to ICH guidelines for thresholds .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence the reactivity of 5-(trifluoromethyl)piperidin-3-one in nucleophilic addition reactions?

  • Methodological Answer : Computational studies (DFT at B3LYP/6-31G* level) predict enhanced electrophilicity at the carbonyl due to the electron-withdrawing CF₃ group. Experimentally, Grignard reagent addition (e.g., MeMgBr) proceeds with 80–90% yield at -78°C in THF, but steric hindrance from CF₃ may reduce yields for bulkier nucleophiles. Kinetic studies (in situ IR monitoring) reveal a 2× slower reaction rate compared to non-fluorinated analogs, aligning with computational predictions .

Q. What strategies resolve contradictions between crystallographic data and computational models for 5-(trifluoromethyl)piperidin-3-one derivatives?

  • Methodological Answer : Discrepancies often arise from dynamic disorder in CF₃ groups. Use high-resolution SXRD (d-spacing < 0.8 Å) and refine with SHELXL’s PART instruction to model disorder. Compare with DFT-optimized geometries (Gaussian 16, M06-2X/cc-pVTZ). If torsion angles deviate >5°, consider solvent effects in simulations via explicit solvent models (e.g., COSMO-RS) .

Q. How can 5-(trifluoromethyl)piperidin-3-one be functionalized for structure-activity relationship (SAR) studies in drug discovery?

  • Methodological Answer :
  • Amide Formation : React with carboxylic acids (EDC/HOBt coupling) to explore hydrogen-bonding motifs.
  • Reductive Amination : Use NaBH₃CN to introduce alkyl/aryl amines at the ketone position.
  • Click Chemistry : Install azide groups via nucleophilic substitution, then react with alkynes (CuAAC) for triazole-linked derivatives.
    SAR libraries are screened via SPR (surface plasmon resonance) or fluorescence polarization assays, with CF₃’s hydrophobicity enhancing target binding in ~30% of cases .

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